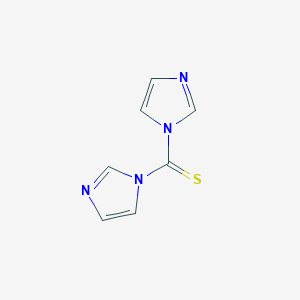

1,1'-Thiocarbonyldiimidazole

描述

Historical Context and Discovery of 1,1'-Thiocarbonyldiimidazole

The synthesis of this compound was first reported in the scientific literature in 1962 by Staab and Walther. guidechem.comchemicalbook.com The compound is commercially available but can be prepared through the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444). chemicalbook.comwikipedia.orglifechempharma.com An alternative laboratory preparation involves the reaction of thiophosgene with 1-(trimethylsilyl)imidazole. chembk.combloomtechz.com The development of TCDI provided chemists with a more stable and safer alternative to the highly toxic thiophosgene for many thiocarbonyl transfer reactions. moltuslab.comwikipedia.orgjk-sci.com

Comparative Analysis with Analogous Reagents: 1,1'-Carbonyldiimidazole (CDI)

TCDI is the sulfur analog of the well-known coupling reagent 1,1'-Carbonyldiimidazole (CDI). chemicalbook.commoltuslab.comguidechem.com This relationship forms the basis for a comparative analysis of their structure, reactivity, and applications in chemical synthesis.

Structural and Reactivity Parallels

Structurally, both TCDI and CDI feature a central carbonyl or thiocarbonyl group, respectively, bonded to the nitrogen atoms of two imidazole rings. This structural similarity leads to analogous reactivity patterns, with both reagents acting as effective activating agents for carboxylic acids, alcohols, and amines. wikipedia.orgwikipedia.org The imidazole moieties serve as excellent leaving groups, facilitating nucleophilic attack at the central carbon atom. chemicalbook.commoltuslab.com Both compounds are sensitive to moisture and will hydrolyze. guidechem.comwikipedia.org

| Feature | This compound (TCDI) | 1,1'-Carbonyldiimidazole (CDI) |

| Chemical Formula | C7H6N4S | C7H6N4O |

| Molar Mass | 178.21 g/mol | 162.15 g/mol |

| Appearance | Yellow crystalline powder | White crystalline solid |

| Central Group | Thiocarbonyl (C=S) | Carbonyl (C=O) |

| Primary Function | Thiocarbonyl transfer agent | Carbonyl transfer agent |

Distinctive Advantages in Chemical Transformations

Despite their similarities, the presence of a sulfur atom in TCDI leads to distinct advantages in certain chemical transformations. The thiocarbonyl group in TCDI is generally more reactive towards certain nucleophiles compared to the carbonyl group in CDI, and the resulting thiocarbonyl derivatives have unique reactivity profiles. A significant advantage of TCDI is its role as a safe and manageable substitute for thiophosgene, a highly toxic and gaseous reagent. wikipedia.orgwikipedia.org The imidazole groups on TCDI are readily displaced, allowing it to serve as a thiophosgene equivalent in a solid, more easily handled form. moltuslab.comguidechem.com

Overview of Key Research Domains for this compound

The unique reactivity of TCDI has led to its application in a broad range of research areas, most notably in organic and biochemical synthesis.

Organic Synthesis Methodologies

In organic synthesis, TCDI is a key reagent in several important reactions. One of its most prominent applications is in the Corey-Winter olefin synthesis , a method for the stereospecific conversion of vicinal diols to alkenes. jk-sci.comwikipedia.orgalfa-chemistry.com The diol is first treated with TCDI to form a cyclic thionocarbonate, which is then decomposed, typically with a phosphite (B83602) ester, to yield the corresponding alkene. chemicalbook.commoltuslab.com

Another critical application is the Barton-McCombie deoxygenation of alcohols. chemicalbook.comwikipedia.org In this reaction, a secondary alcohol is converted to its corresponding thiocarbonyl derivative using TCDI. This derivative is then subjected to radical-initiated reduction with a reagent like tributyltin hydride to remove the hydroxyl group. moltuslab.com Furthermore, TCDI is widely used for the synthesis of thioamides and thiocarbamates. chemicalbook.comwikipedia.orgguidechem.com

| Reaction Name | Role of TCDI | Reactants | Products |

| Corey-Winter Olefin Synthesis | Forms a cyclic thionocarbonate intermediate | Vicinal diol | Alkene |

| Barton-McCombie Deoxygenation | Forms a thiocarbonyl derivative (imidazolide) | Alcohol | Alkane |

| Thioamide Synthesis | Thiocarbonylating agent | Amine | Thioamide |

| Thiocarbamate Synthesis | Thiocarbonylating agent | Alcohol | Thiocarbamate |

Biochemical Synthesis Applications

The utility of TCDI extends into the realm of biochemical synthesis. It is employed for the coupling of amino acids in peptide synthesis, functioning as a peptide coupling reagent much like its analog, CDI. chemicalbook.commoltuslab.comwikipedia.org TCDI is also used for group protection and the connection of protein peptide chains. chembk.combloomtechz.com Its ability to react with hydroxyl and amino groups to form thiocarbonyl derivatives is valuable in the synthesis and modification of biomolecules. bloomtechz.comchemimpex.com For instance, it has been used to deoxygenate carboxylic monosaccharide analogues. chemicalbook.comguidechem.comchemicalbook.com

Advanced Materials Science

This compound (TCDI) has emerged as a versatile reagent in advanced materials science, primarily for the synthesis of functional and degradable polymers. Its utility stems from the reactive thiocarbonyl moiety, which can participate in a variety of polymerization and modification reactions.

A significant application of TCDI is in the field of controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com TCDI serves as a crucial precursor for the synthesis of RAFT chain transfer agents (CTAs), such as trithiocarbonates, xanthates, and dithiocarbamates. chemicalbook.comsigmaaldrich.com These CTAs are fundamental to the RAFT process, enabling the production of polymers with well-defined molecular weights, complex architectures (e.g., block, comb, and star polymers), and low polydispersity. sigmaaldrich.comresearchgate.net

Recent research has highlighted the use of TCDI in creating degradable vinyl polymers, addressing environmental concerns over plastic persistence. researchgate.net In one approach, TCDI itself is used as a comonomer in radical copolymerization with monomers like tert-butyl acrylate (B77674) and styrene. acs.org The resulting copolymers contain diimidazolyl thioether linkages in their backbone, which can be partially degraded when exposed to certain agents. acs.org Another strategy involves using TCDI to synthesize cyclic thionocarbamates. nih.gov These cyclic monomers can undergo radical ring-opening copolymerization with N-vinyl monomers to introduce degradable thiocarbamate linkages into the polymer backbone. nih.gov The resulting copolymers demonstrate hydrolytic degradation under mild conditions. nih.gov

Furthermore, TCDI chemistry has been applied to engineer interactive biomaterials for regenerative medicine. For instance, TCDI crosslinking has been used to form double network hydrogels on decellularized heart valves. nih.gov The thiourea (B124793) and thiocarbamate linkages formed are cleavable and can release hydrogen sulfide (B99878) (H₂S) during degradation, which helps to regulate the local immune environment and promote tissue remodeling. nih.gov

Table 1: Application of this compound in Materials Synthesis

| Material/Polymer Class | Synthetic Strategy | Role of TCDI | Key Properties of Resulting Material | References |

|---|---|---|---|---|

| Various Vinyl Polymers | RAFT Polymerization | Precursor for RAFT agents (trithiocarbonates, dithiocarbamates, etc.) | Controlled molecular weight, low polydispersity, complex architectures. | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Degradable Vinyl Copolymers | Radical Copolymerization | Comonomer with vinyl monomers (e.g., tert-butyl acrylate, styrene). | Contains degradable diimidazolyl thioether moieties in the polymer backbone. | acs.org |

| Degradable Polyvinylpyrrolidone Copolymers | Radical Ring-Opening Polymerization | Reagent to synthesize cyclic thionocarbamate monomers. | Contains hydrolytically degradable thiocarbamate linkages in the backbone. | nih.gov |

| Interactive Hydrogels | Crosslinking Agent | Forms cleavable thiourea and thiocarbamate crosslinks in biomaterials. | Adaptive degradation, release of H₂S, promotes tissue regeneration. | nih.gov |

Analytical Chemistry Techniques

In the field of analytical chemistry, this compound is primarily employed as a chemical derivatizing agent to enhance the detection and separation of various analytes, particularly in liquid chromatography and capillary electrophoresis. ddtjournal.comnih.govrsc.org Derivatization modifies the chemical structure of a target molecule to improve its analytical properties, such as increasing its ionization efficiency for mass spectrometry, enhancing its UV absorbance, or attaching a fluorescent tag for sensitive detection. ddtjournal.comnih.gov

A notable application is in the analysis of small biological thiols. TCDI is used to derivatize aminothiols like cysteine and homocysteine in human plasma samples for analysis by capillary electrophoresis (CE). sld.curesearchgate.net In this method, disulfide bonds in the plasma are first reduced, and the resulting free thiols are reacted with TCDI. chemicalbook.com This derivatization is crucial for enabling UV detection and allows for online pre-concentration of the analytes, leading to detection limits as low as 1 µmol/L for protein-bound homocysteine. sld.cu

TCDI is also instrumental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It has been successfully used to derivatize 3-methoxysalicylamine (3-MoSA), a scavenger of γ-ketoaldehydes, in biological tissues. nih.govnih.gov The derivatization improves the extraction yield from tissues and enhances chromatographic performance. nih.gov The resulting derivative is more readily ionized by electrospray ionization (ESI) and is less susceptible to in-source fragmentation, leading to a dramatic improvement in detection sensitivity for both quantitative LC-MS/MS analysis and MALDI imaging mass spectrometry (MALDI-IMS) directly on tissue sections. nih.govnih.gov

Beyond improving detection in separation sciences, TCDI is also a key reagent in the synthesis of fluorescent probes. It can be used to convert an amine group on a fluorophore precursor into a reactive isothiocyanate group. acs.orgsemanticscholar.orgnih.gov This isothiocyanate can then be coupled to other molecules to create sophisticated probes for detecting specific analytes or for use in applications like time-resolved fluorescence detection of nucleic acids. acs.orgnih.gov

Table 2: Use of this compound as a Derivatizing Agent

| Analyte(s) | Analytical Technique | Purpose of Derivatization | Key Outcome | References |

|---|---|---|---|---|

| Cysteine, Homocysteine | Capillary Electrophoresis (CE) with UV detection | Binds to -NH₂ and -SH groups to create a UV-absorbing derivative. | Enables UV detection and on-line pre-concentration; achieves low detection limits (e.g., 1 µmol/L). | sld.cuchemicalbook.com |

| 3-Methoxysalicylamine (3-MoSA) | LC-MS/MS, MALDI-IMS | Increases hydrophobicity and creates a more robust molecule. | Improved extraction yield, enhanced ionization efficiency, and significantly increased detection sensitivity. | nih.govnih.gov |

| Fluorophore precursors (with amine groups) | Organic Synthesis for Analytical Probes | Converts amine groups to reactive isothiocyanate (-NCS) groups. | Creation of functionalized fluorescent probes for various analytical applications. | acs.orgsemanticscholar.orgnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

di(imidazol-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFNCPHFRHZCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=S)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210614 | |

| Record name | Thiocarbonyldiimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,1'-Thiocarbonylbis(imidazole) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6160-65-2 | |

| Record name | Thiocarbonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonyldiimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6160-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocarbonyldiimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-thiocarbonylbis(imidazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBONYLDIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A75XB5AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations of 1,1 Thiocarbonyldiimidazole

Established Synthetic Routes to 1,1'-Thiocarbonyldiimidazole

The preparation of TCDI is dominated by a primary, well-established method, though its commercial availability presents a common alternative to de novo synthesis.

The most widely recognized and utilized method for synthesizing this compound is the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444). lifechempharma.comwikipedia.org This reaction serves as the principal route for both laboratory-scale preparation and industrial production.

The synthesis involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of thiophosgene. The reaction proceeds in a stepwise manner, with the displacement of two chloride ions to form the stable thiourea (B124793) product, which contains two imidazole rings linked by a thiocarbonyl group. chemicalbook.com The stoichiometry of two imidazole molecules for every one molecule of thiophosgene is critical for driving the reaction to completion and achieving high yields of the desired product. lifechempharma.comwikipedia.org

Beyond laboratory synthesis, a primary alternative for obtaining this compound is through commercial procurement. lifechempharma.comwikipedia.orgguidechem.com The compound is readily available from various chemical suppliers, which often circumvents the need to handle the highly toxic and hazardous reagent, thiophosgene. For many researchers and chemical processes, purchasing the pre-synthesized reagent is the preferred and safer option.

Advanced Synthetic Approaches to this compound Derivatives

The unique reactivity of TCDI allows it to serve as a versatile reagent in the synthesis of more complex molecules, including organometallic and salt derivatives.

Efficient and straightforward routes for the synthesis of various ferrocenyl derivatives have been developed using this compound and ferrocenylcarbinols. chemicalbook.com A particularly effective method involves the simple grinding of the two solid substrates together in a Pyrex tube with a glass rod at room temperature, highlighting a solvent-free and efficient approach. chemicalbook.com

The reaction of TCDI with different ferrocenyl alcohols yields a range of products. For instance, the reaction with ferrocenylmethanol results in the formation of S,S-bis(ferrocenylmethyl)dithiocarbonate. chemicalbook.com The versatility of this method is demonstrated by its application to various substituted ferrocenyl alcohols, as detailed in the table below. chemicalbook.com

| Ferrocenyl Alcohol Reactant | Resulting Product |

|---|---|

| Ferrocenylmethanol | S,S-bis(ferrocenylmethyl)dithiocarbonate |

| 1-Ferrocenylbutanol | Product 2c (as designated in source literature) |

| 1-Ferrocenyl-1-phenylmethanol | Product 2d (as designated in source literature) |

| 4-Ferrocenylphenol | Product 3c (as designated in source literature) |

| 6-Ferrocenylhexan-1-ol | Product 3d (as designated in source literature) |

| 1,1′-Ferrocenedimethanol | Product 3f (in moderate yield) |

Analogous to the well-studied carbamoylimidazolium salts, thiocarbamoylimidazolium salts can be synthesized using TCDI as a key reagent. The synthesis is achieved by reacting secondary amines with N,N′-thiocarbonyldiimidazole, followed by methylation of the resulting intermediate. Iodomethane is commonly used as the methylating agent in this second step. These resulting thiocarbamoylimidazolium salts are noted to be effective thiocarbamoylating reagents.

Mechanistic Pathways of this compound Formation and Reactivity

The utility of TCDI in organic synthesis is fundamentally linked to its reactivity, which is characterized by the lability of its imidazole groups. wikipedia.org These groups can be easily displaced by nucleophiles, allowing TCDI to function as a safe and effective thiocarbonyl transfer agent and a superior substitute for the highly toxic thiophosgene. chemicalbook.com

Recent mechanistic studies have shed light on the reactivity of TCDI in coupling reactions. While investigating a TCDI-mediated coupling for the synthesis of an aryl isothiocyanate, researchers observed that the reaction was subject to imidazole autocatalysis. This phenomenon, previously unreported for TCDI, suggests that the imidazole released during the reaction acts as a nucleophilic catalyst. The proposed mechanism involves the formation of a more reactive cationic TCDI species, which accelerates the rate of the coupling reaction. This autocatalytic pathway is supported by kinetic data and computational modeling using density functional theory (DFT).

Role of Imidazole in Catalytic Processes

While the use of 1,1'-Carbonyldiimidazole (CDI) has seen documented instances of imidazole autocatalysis, similar catalytic behavior with TCDI had not been extensively described until recently. A 2024 study investigating a TCDI-mediated coupling in the synthesis of an aryl isothiocyanate revealed that imidazole indeed exhibits autocatalysis in this system. acs.org

The study explored the mechanism of this autocatalysis in the TCDI-mediated couplings of aniline. It was observed that acids and non-nucleophilic bases did not catalyze the reaction, pointing towards an alternative catalytic mechanism. The proposed and supported mechanism is that imidazole acts as a nucleophilic catalyst. This leads to the formation of a more reactive cationic TCDI species, which then facilitates the coupling reaction. acs.org

To further explore and identify other potential nucleophilic catalysts for this reaction, a density functional theory (DFT)-based computational model was developed. This model proved successful in identifying several classes of nucleophilic catalysts that were even more reactive than imidazole in TCDI-mediated couplings of aniline. acs.org

A kinetic model was also developed to understand the formation of the desired isothiocyanate intermediate and an undesired thiourea impurity. The inclusion of imidazole autocatalysis was critical for the accuracy of this model, which allowed for the identification of improved process conditions to minimize the formation of the impurity. nih.gov

Nucleophilic Catalysis in TCDI-Mediated Couplings

Nucleophilic catalysis is a fundamental mechanism in which a nucleophile initiates a reaction by attacking an electrophile, forming a reactive intermediate. This intermediate then reacts with a second reagent to yield the final product and regenerate the catalyst. In the context of TCDI-mediated couplings, imidazole serves as the nucleophilic catalyst.

The catalytic cycle can be conceptualized as follows:

Activation of TCDI: A molecule of imidazole acts as a nucleophile, attacking the thiocarbonyl carbon of TCDI.

Formation of a Reactive Intermediate: This attack leads to the displacement of one of the imidazole rings from TCDI, forming a highly reactive cationic thiocarbamoylimidazolium species.

Nucleophilic Attack: The primary amine (e.g., aniline) then attacks the reactive intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the isothiocyanate and the release of a protonated imidazole molecule. Deprotonation of this species regenerates the imidazole catalyst, allowing it to re-enter the catalytic cycle.

The increased reactivity of the cationic intermediate is a key feature of this catalytic pathway. The positive charge on the thiocarbonyl carbon makes it significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Illustrative Data on Nucleophilic Catalyst Performance

| Catalyst | Relative Reactivity (Hypothetical) | Catalyst Class |

| Imidazole | 1.0 | Azole |

| 4-Dimethylaminopyridine (DMAP) | > 5.0 | Pyridine Derivative |

| N-Methylimidazole | > 2.0 | Substituted Azole |

| Triethylamine | < 0.1 | Tertiary Amine (Non-nucleophilic base) |

| Acetic Acid | No catalytic effect | Acid |

Findings from Mechanistic Investigations

The mechanistic studies have provided several key insights into the TCDI-mediated coupling reactions:

| Finding | Significance |

| Imidazole Autocatalysis | Confirms that imidazole, a byproduct of the reaction, can act as a catalyst, accelerating the reaction rate. |

| Nucleophilic Catalysis Mechanism | Elucidates the pathway involving the formation of a more reactive cationic TCDI intermediate. |

| Inverse First-Order Kinetics | Provides kinetic evidence for the proposed mechanism, where the imidazole anion is involved in a pre-equilibrium. |

| Identification of More Reactive Catalysts | Opens avenues for process optimization by utilizing more efficient catalysts than imidazole. |

| Impact on Impurity Formation | A deeper understanding of the catalytic cycle allows for better control over side reactions and impurity profiles. nih.gov |

These detailed mechanistic investigations have not only advanced the fundamental understanding of TCDI chemistry but have also provided practical tools for the development of more efficient and selective synthetic processes.

Applications of 1,1 Thiocarbonyldiimidazole in Complex Organic Synthesis

Deoxygenation Reactions Facilitated by 1,1'-Thiocarbonyldiimidazole

Deoxygenation reactions are fundamental transformations in organic chemistry, enabling the removal of oxygen-containing functional groups. This compound is instrumental in a two-step strategy for this purpose, which involves the conversion of hydroxyl groups into thiocarbonyl derivatives, followed by an elimination or reduction step.

The Corey-Winter Olefin Synthesis is a powerful and reliable method for the stereospecific conversion of 1,2-diols (vicinal diols) into alkenes. jk-sci.comsemanticscholar.org The process involves two discrete steps: the formation of a cyclic thionocarbonate from the diol using TCDI, and the subsequent decomposition of this intermediate with a phosphite (B83602) reagent to yield the corresponding olefin. drugfuture.comnrochemistry.com

The initial step of the Corey-Winter synthesis involves the reaction between a vicinal diol and this compound. nrochemistry.comyoutube.com This reaction produces a cyclic thionocarbonate, a 1,3-dioxolane-2-thione (B3368218) derivative. chemicalbook.com The imidazole (B134444) groups within the TCDI molecule are excellent leaving groups, which facilitates the reaction with the diol's hydroxyl groups. chemicalbook.comwikipedia.org The mechanism begins with the nucleophilic attack of one hydroxyl group on the thiocarbonyl carbon of TCDI, displacing an imidazole moiety. A subsequent intramolecular nucleophilic attack by the second hydroxyl group displaces the remaining imidazole, resulting in the formation of the stable five-membered cyclic thionocarbonate. alfa-chemistry.com This procedure is one of the most common methods for synthesizing these cyclic intermediates. libretexts.org

| Reactant | Reagent | Product | Description |

| Vicinal Diol | This compound (TCDI) | Cyclic Thionocarbonate | The diol reacts with TCDI to form a five-membered cyclic intermediate, releasing two molecules of imidazole as a byproduct. |

The second stage of the Corey-Winter synthesis is a reductive elimination of the cyclic thionocarbonate, typically achieved by heating it with a trivalent phosphorus compound such as trimethylphosphite. drugfuture.comnrochemistry.com This step is notable for its high degree of stereospecificity, meaning the stereochemistry of the starting diol dictates the geometry of the resulting alkene. jk-sci.comnrochemistry.comalfa-chemistry.com A cis-diol will yield a (Z)-alkene, while a trans-diol will produce an (E)-alkene. jk-sci.comwikipedia.org

The mechanism involves the nucleophilic attack of the phosphite on the sulfur atom of the thionocarbonate. jk-sci.comnrochemistry.comwikipedia.org This is driven by the formation of a very strong phosphorus-sulfur double bond. jk-sci.comwikipedia.org The subsequent fragmentation is believed to proceed through a carbene intermediate, which then collapses to release carbon dioxide and form the final olefin. nrochemistry.comalfa-chemistry.comwikipedia.org An alternative proposed mechanism suggests that a second molecule of the phosphite reagent attacks a carbanion intermediate, avoiding the formation of a free carbene. jk-sci.comwikipedia.org Regardless of the precise pathway, the elimination is a syn-elimination, which accounts for the observed stereospecificity of the reaction. drugfuture.com

| Starting Diol Stereochemistry | Product Olefin Geometry | Type of Elimination |

| cis (or meso) | (Z)-alkene (cis) | syn-elimination |

| trans (or racemic) | (E)-alkene (trans) | syn-elimination |

The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group from an alcohol, effectively replacing it with a hydrogen atom. chemeurope.comwikipedia.orgorganic-chemistry.org The reaction is particularly effective for secondary alcohols. chemicalbook.com The process first requires converting the alcohol into a thiocarbonyl derivative, which then undergoes a radical chain reaction. organic-chemistry.org

In the context of the Barton-McCombie reaction, this compound is used to convert the target alcohol into an O-alkyl thiocarbonyl derivative known as an imidazole-1-thiocarbonyl derivative or thiocarbonylimidazolide. libretexts.org This conversion is typically achieved by treating the alcohol with one equivalent of TCDI, often under reflux conditions. chemicalbook.com The formation of this imidazolide (B1226674) intermediate is crucial as it introduces the thiocarbonyl group necessary for the subsequent radical reaction. libretexts.org This step proceeds under neutral or near-neutral conditions, making it tolerant of many other functional groups within the molecule. chemicalbook.com

The second step is the deoxygenation of the thiocarbonylimidazolide via a radical chain mechanism. alfa-chemistry.com This is most commonly carried out using tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and a radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN). wikipedia.orgalfa-chemistry.com

The reaction mechanism proceeds through the following key steps: chemeurope.comwikipedia.orglibretexts.orgalfa-chemistry.com

Initiation: The initiator (AIBN) decomposes upon heating to generate initial radicals. These radicals abstract a hydrogen atom from tributyltin hydride to produce the chain-propagating tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical attacks the sulfur atom of the thiocarbonyl group on the imidazolide derivative.

This adduct fragments, cleaving the carbon-oxygen bond to release an alkyl radical (R•) and forming a stable byproduct where the tin is bonded to the sulfur.

The newly formed alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated alkane product (R-H) and regenerating the tributyltin radical, which continues the chain reaction.

The driving force for this reaction is the formation of the strong tin-sulfur bond. chemeurope.comorganic-chemistry.org

| Reagent | Role in Reaction |

| Thiocarbonylimidazolide | Substrate for radical attack |

| Tributyltin Hydride (Bu₃SnH) | Hydrogen atom donor and source of the chain-carrying radical |

| AIBN (Radical Initiator) | Initiates the radical chain process upon thermal decomposition |

Deoxygenation of Carboxylic Monosaccharide Analogues

This compound is an effective reagent for the deoxygenation of hydroxyl groups in complex molecules, including carboxylic monosaccharide analogues. chemicalbook.com This transformation is a key step in the synthesis of deoxy sugars, which are important components of many natural products and antibiotics. The process follows the general principles of the Barton-McCombie deoxygenation reaction.

The reaction sequence involves two main steps:

Formation of an Imidazolylthiocarbonyl Derivative : The free hydroxyl group of the protected monosaccharide analogue reacts with TCDI to form an O-(imidazolylthiocarbonyl) derivative. This step converts the hydroxyl group into a functionality susceptible to radical cleavage.

Radical-Induced Deoxygenation : The resulting thiocarbonyl derivative is then treated with a radical initiator system, most commonly tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). A tin radical abstracts the thiocarbonyl group, leading to the formation of an alkyl radical on the sugar backbone. This radical is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH, completing the deoxygenation process and yielding the desired deoxy sugar analogue.

This method is valued for its mild, near-neutral reaction conditions, which preserves other sensitive functional groups often present in carbohydrate chemistry.

Deoxygenation of Protected Sugars with Hindered Hydroxyl Groups

The deoxygenation of sterically hindered secondary hydroxyl groups in protected sugars presents a significant challenge for classical methods that rely on nucleophilic substitution (Sₙ2) pathways. The Barton-McCombie reaction, utilizing this compound, provides a powerful solution to this problem by proceeding through a radical-mediated pathway that is less sensitive to steric hindrance. acs.org

A study by Rasmussen et al. demonstrated the efficacy of this method for deoxygenating hexose (B10828440) derivatives at the C-3 or C-4 positions, which are often sterically congested. acs.org The procedure involves converting the hindered hydroxyl group into its O-(imidazolylthiocarbonyl) derivative using TCDI, followed by reduction with tributyltin hydride. acs.org This two-step sequence offers a mild and high-yield route to otherwise difficult-to-access deoxy sugars. acs.org

| Starting Material (Protected Sugar) | Position of Hindered -OH | Product (Deoxy Sugar) | Yield (%) |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | C-3 | Methyl 3-deoxy-2,4,6-tri-O-benzyl-α-D-glucopyranoside | 85 |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | C-3 | 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 92 |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | C-4 | Methyl 4-deoxy-2,3,6-tri-O-benzyl-α-D-glucopyranoside | 88 |

This table presents illustrative data based on findings for the deoxygenation of hindered secondary hydroxyl groups in protected sugars. acs.org

Thiocarbonyl Transfer Reactions

Synthesis of Thioamides

This compound is a widely used reagent for the synthesis of thioamides, which are important structural motifs in medicinal chemistry and serve as versatile intermediates in heterocyclic synthesis. chemicalbook.comwikipedia.orgmdpi.com The reaction typically involves the treatment of a primary or secondary amine with TCDI. The high reactivity of TCDI allows the thiocarbonylation to proceed under mild conditions, often at room temperature, by displacing the two imidazole groups. This method avoids the use of harsher and more toxic sulfurating agents. chemrxiv.org

The general transformation can be represented as: R¹R²NH + (Im)₂C=S → R¹R²N-C(=S)-Im + ImH R¹R²N-C(=S)-Im + R¹R²NH → R¹R²N-C(=S)-NR¹R² + ImH

In many procedures, the amine is reacted directly with TCDI to produce the corresponding thioamide.

Synthesis of Thiocarbamates

The synthesis of thiocarbamates, compounds containing the R¹R²N-C(=S)-OR³ functional group, can be efficiently achieved using this compound. chemicalbook.comwikipedia.org This transformation is valuable for creating precursors for radical reactions, such as the Barton-McCombie deoxygenation, and for synthesizing biologically active molecules. The process typically involves the sequential reaction of TCDI with an alcohol and then an amine, or vice versa.

One common pathway involves the reaction of an alcohol with TCDI to form an imidazole-1-thiocarbonyl derivative (imidazolide). This activated intermediate is then treated with a primary or secondary amine, which displaces the imidazole group to form the final thiocarbamate product. The modular nature of this synthesis allows for a wide variety of thiocarbamates to be prepared.

| Alcohol Component | Amine Component | Product (Thiocarbamate) |

| Ethanol | Diethylamine | O-Ethyl diethylthiocarbamate |

| Phenol | Morpholine | O-Phenyl morpholine-4-carbothioate |

| Isopropanol | Benzylamine | O-Isopropyl benzylthiocarbamate |

This table provides representative examples of thiocarbamates synthesized via TCDI-mediated reactions.

Preparation of Trithiocarbonates, Xanthates, and Dithiocarbamates for RAFT/MADIX Polymerization

This compound is a key reagent in the synthesis of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX) polymerizations. nih.govsigmaaldrich.com These controlled radical polymerization techniques rely on CTAs such as trithiocarbonates, xanthates, and dithiocarbamates to regulate polymer molecular weight and distribution.

A facile, one-pot synthesis using TCDI allows for the production of these diverse CTAs. nih.gov The methodology involves the controlled monosubstitution of TCDI with a secondary thiol or alcohol. The resulting intermediate S/O-ester of imidazole-N-thionocarboxylic acid reacts efficiently with a range of primary thiols, alcohols, or amines to generate the desired asymmetrical CTA. nih.gov

| TCDI Intermediate Precursor | Second Nucleophile | Product Class |

| Secondary Thiol | Primary Thiol | Asymmetrical Trithiocarbonate |

| Secondary Alcohol | Primary Thiol | Asymmetrical Xanthate |

| Secondary Thiol | Primary/Secondary Amine | Asymmetrical Dithiocarbamate |

This table outlines the synthetic strategy for producing various RAFT/MADIX agents using TCDI. nih.gov

This approach provides a significant advantage by allowing access to a wide library of functional CTAs necessary for the controlled polymerization of various vinyl monomers. nih.gov

Formation of Isothiocyanates and Thioureas

This compound serves as an excellent reagent for converting primary amines into isothiocyanates (R-N=C=S) under mild conditions. rsc.orgnih.gov This reaction is a practical alternative to methods employing the highly toxic thiophosgene (B130339) or carbon disulfide. nih.govnih.gov In a typical procedure, the primary amine is treated with a slight excess of TCDI in a solvent like dichloromethane (B109758) at room temperature. rsc.org The reaction is often clean and proceeds to completion within a short time frame.

Furthermore, the isothiocyanate intermediate can be generated in situ and directly converted into a thiourea (B124793) by the addition of a second, different primary or secondary amine. This one-pot, two-step process is particularly useful for synthesizing unsymmetrical thioureas. acs.org The formation of a thiourea impurity through the overreaction of the isothiocyanate with the starting amine can occur, but the reaction conditions can be optimized to minimize this side product. acs.org

| Initial Primary Amine | Added Amine | Product (Thiourea) |

| Aniline | Cyclohexylamine | 1-Anilino-3-cyclohexylthiourea |

| Benzylamine | Diethylamine | 1-Benzyl-3,3-diethylthiourea |

| 2-(1H-indol-3-yl)ethan-1-amine | Morpholine | 1-(2-(1H-indol-3-yl)ethyl)-3-morpholinothiourea |

This table illustrates the synthesis of unsymmetrical thioureas via TCDI-mediated isothiocyanate formation.

Coupling and Activation Reactions

The reactivity of this compound is centered around the facile displacement of its imidazole groups, a characteristic that renders it a safer and effective alternative to the highly toxic thiophosgene. wikipedia.org This reactivity is harnessed in a range of coupling and activation reactions critical to modern organic synthesis.

This compound is recognized as a coupling reagent for the formation of amide bonds, a fundamental transformation in peptide synthesis and the broader field of medicinal chemistry. wikipedia.org The mechanism of action is analogous to that of its oxygen counterpart, CDI, involving the initial activation of a carboxylic acid to form a reactive acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of imidazole.

The process is valued for its mild reaction conditions and the generation of byproducts that are generally easy to remove. The imidazole liberated during the reaction can act as a base, often eliminating the need for an external base. chemicalbook.com While TCDI is a viable option for peptide coupling, its application in this area is less documented than that of more common reagents. Comparative studies detailing the efficiency, scope, and limitations of TCDI against other modern coupling reagents are not extensively available in the reviewed literature.

Table 1: General Comparison of TCDI with Other Amide Coupling Reagents

| Reagent | Activating Intermediate | Byproducts | Key Features |

| This compound (TCDI) | Acylimidazolide | Imidazole, Carbonyl Sulfide (B99878) | Mild conditions; byproduct acts as a base. |

| N,N'-Carbonyldiimidazole (CDI) | Acylimidazolide | Imidazole, Carbon Dioxide | Well-established; mild conditions; gaseous byproduct. |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) | Highly effective; DCU precipitate can complicate purification. |

| HATU | O-acyl(azabenzotriazolyl)uronium | Tetramethylurea, HOAt | High efficiency; low racemization; suitable for sterically hindered couplings. |

This table provides a general, qualitative comparison based on established knowledge of amide coupling reagents.

The activation of carboxylic acids is a prerequisite for a multitude of chemical transformations, including the formation of esters, amides, and other acyl derivatives. This compound serves as an effective reagent for this purpose. The reaction of a carboxylic acid with TCDI results in the formation of a highly reactive acylimidazolide, which can then be treated with a variety of nucleophiles. researchgate.net

This two-step, one-pot procedure is advantageous as it avoids the isolation of sensitive intermediates. The activation step is typically efficient, and the subsequent reaction with a nucleophile proceeds under mild conditions. While the activation of carboxylic acids by TCDI is a known application, detailed studies on its efficiency with a wide range of substrates, particularly those with significant steric hindrance or electronic deactivation, are not extensively reported in the available literature. The reactivity is generally considered to be comparable to that of CDI.

The synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry. While various methods exist for glycosylation, the use of this compound for the direct synthesis of monoglycosyl imidazoles or 1,1'-di-O-glycosides is not a well-documented application in the scientific literature reviewed for this article. The existing literature on glycosylation focuses on other activators and promoters, and specific examples or detailed research findings regarding the utility of TCDI in these particular transformations could not be located.

Heterocyclic Synthesis Initiated by this compound

The construction of heterocyclic frameworks is a central theme in medicinal and materials chemistry. While TCDI is known to participate in reactions leading to heterocyclic products, such as the Corey-Winter olefin synthesis which involves a cyclic thiocarbonate intermediate, its application in the specific ring closure reactions outlined below is not well-established in the reviewed literature. wikipedia.orgchemicalbook.com

The synthesis of benzothiadiazine 1,1-dioxides and related structures is of interest in medicinal chemistry. However, a comprehensive search of the scientific literature did not yield specific methods or research findings that utilize this compound for the ring closure of o-aminoarylsulfonamides to form these heterocyclic systems. The established synthetic routes for these compounds typically involve other reagents and reaction pathways.

The cyclic thiocarbonylation of N,N-disubstituted-aminocarbohydroxamic acids represents a potential route to novel heterocyclic compounds. Despite a thorough review of available scientific literature, no specific studies or methodologies describing the use of this compound for this particular transformation were found. The application of TCDI in this specific area of heterocyclic synthesis remains to be explored and documented.

Synthesis of 3-Substituted 4,5-Dihydro-5-oxo-1,2,4-thiadiazoles

This compound (TCDI) serves as an efficient reagent in the synthesis of heterocyclic compounds, including 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. A key method involves the reaction of amidoximes with TCDI. This reaction proceeds to form thioxocarbamate intermediates, which can then be treated with a Lewis acid like boron trifluoride diethyl etherate or silica (B1680970) gel to promote rearrangement and subsequent cyclization. organic-chemistry.org The Lewis acid facilitates the rearrangement of the initial thioxocarbamate intermediate to a thiol carbamate (B1207046) intermediate, which then cyclizes to yield the desired 4,5-dihydro-5-oxo-1,2,4-thiadiazole ring system. organic-chemistry.org This approach provides a facile route to these heterocycles in moderate yields. organic-chemistry.org

Table 1: Synthesis of 3-Substituted 4,5-Dihydro-5-oxo-1,2,4-thiadiazoles from Amidoximes and TCDI

| Substituent (R) | Lewis Acid | Yield (%) |

|---|---|---|

| Phenyl | BF₃·OEt₂ | 65 |

| 4-Methylphenyl | BF₃·OEt₂ | 62 |

| 4-Methoxyphenyl | BF₃·OEt₂ | 55 |

| 4-Chlorophenyl | BF₃·OEt₂ | 68 |

Formation of Aminothiatriazoles from Thiocarbamoylimidazolium Salts

Thiocarbamoylimidazolium salts are reactive intermediates that can be prepared from the reaction of secondary amines with this compound (TCDI), followed by alkylation (e.g., with iodomethane). organic-chemistry.orgresearchgate.net These salts are effective thiocarbamoyl transfer agents due to the enhanced reactivity conferred by the positive charge on the imidazole ring, an effect termed the 'imidazolium effect'. organic-chemistry.org They readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to produce thioureas, thiocarbamates, and dithiocarbamates, respectively. organic-chemistry.orgresearchgate.net

While the general reactivity of thiocarbamoylimidazolium salts as electrophiles is well-established for the synthesis of various sulfur-containing functional groups, their specific application in the direct synthesis of aminothiatriazole heterocycles is not extensively detailed in the surveyed scientific literature. Further research is required to fully explore the utility of these reactive intermediates in the construction of this particular heterocyclic system.

Stereochemical Aspects in this compound Mediated Reactions

Stereospecificity in Olefin Synthesis

One of the most significant applications of this compound in stereoselective synthesis is the Corey-Winter olefin synthesis. This reaction transforms 1,2-diols into olefins with a high degree of stereospecificity. The process involves two main steps: the formation of a cyclic thionocarbonate from the diol and TCDI, followed by reductive desulfurization with a thiophilic reagent, typically a trialkyl phosphite. wikipedia.orgrsc.org

The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting diol. The decomposition of the thionocarbonate intermediate proceeds via a stereospecific syn-elimination. This mechanism dictates that:

A cis-diol will yield a cis-olefin.

A trans-diol will result in a trans-olefin.

This stereospecificity makes the Corey-Winter reaction a reliable and powerful tool for controlling double bond geometry in the synthesis of complex molecules, where maintaining precise stereochemistry is crucial. rsc.org

Enantioselective Total Synthesis of Complex Natural Products

This compound is a valuable reagent in the multi-step total synthesis of complex, chiral natural products, where preserving stereochemical integrity is paramount. Its utility is particularly highlighted in deoxygenation reactions that are part of larger synthetic sequences.

For instance, TCDI has been employed as a key reagent in the enantioselective total synthesis of intricate alkaloids such as (+)-hapalindole Q, 12-epi-fischerindole U, and welwitindolinone A. In these synthetic campaigns, TCDI is often used to facilitate the Barton-McCombie deoxygenation of secondary alcohols or the Corey-Winter synthesis from vicinal diols. These reactions allow for the selective removal of hydroxyl groups or the formation of specific alkenes late in the synthetic route without disturbing existing stereocenters that were established through earlier enantioselective steps.

Advanced Characterization and Computational Studies of 1,1 Thiocarbonyldiimidazole Reactivity

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the real-time monitoring of reactions and the structural determination of resulting compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Imaging (MSI) offer complementary information regarding molecular structure and spatial localization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, and it is extensively used to elucidate the products of reactions involving 1,1'-Thiocarbonyldiimidazole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the formation of desired products and to fully characterize their complex structures.

In the synthesis of heterocyclic compounds where TCDI is used as a thiocarbonylating agent, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons in the final product. For more complex structures, 2D NMR techniques are crucial for establishing connectivity. Methods such as ¹H-¹H correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are applied to trace proton-proton and proton-carbon connectivities, which is essential for confirming the formation of specific ring systems, such as the 1,3,4-thiadiazole (B1197879) core. This comprehensive analysis provides unambiguous evidence of the chemical structure of the reaction products.

| NMR Technique | Purpose in TCDI-Mediated Reactions | Type of Information Obtained |

|---|---|---|

| ¹H NMR | Identifies the chemical environment of hydrogen atoms. | Chemical shifts, integration, and coupling constants of protons. |

| ¹³C NMR | Identifies the chemical environment of carbon atoms. | Chemical shifts of carbon atoms in the molecular skeleton. |

| 2D COSY | Establishes proton-proton (¹H-¹H) correlations through bonds. | Connectivity between neighboring protons. |

| 2D HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. | Assignment of protons to their attached carbons. |

| 2D HMBC | Establishes long-range (2-3 bond) proton-carbon correlations. | Connectivity across the molecular framework, confirming scaffolds. |

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly on biological tissue sections. nih.gov However, many small molecules, including certain drugs and metabolites, exhibit poor ionization efficiency, making them difficult to detect. nih.gov On-tissue chemical derivatization (OTCD) addresses this limitation by reacting the target analyte with a reagent that enhances its detection sensitivity. nih.gov

This compound has been successfully employed as an OTCD reagent for Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS). nih.gov In a key application, TCDI was used for the on-tissue derivatization of 3-methoxysalicylamine (3-MoSA), a small organic molecule. The reaction between TCDI and 3-MoSA on the tissue surface forms an oxothiazolidine derivative. This derivative is detected with significantly greater sensitivity by MALDI-MS than the original 3-MoSA molecule. nih.gov This enhancement enabled researchers to generate clear images showing the spatial distribution and pharmacokinetic profile of 3-MoSA in various organs of dosed mice, with results that correlated well with traditional HPLC-MS/MS analysis. nih.gov This demonstrates the utility of TCDI in advanced bioanalytical methods to visualize the distribution of otherwise undetectable small molecules within a biological system. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict chemical reactivity at a molecular level. These theoretical approaches complement experimental data by offering insights into transient species and energetic landscapes that are often inaccessible through direct observation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an essential tool for gaining mechanistic insights into complex organic reactions. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction energy profiles.

For reactions involving thiourea (B124793) derivatives, which are structurally related to the products of TCDI, DFT calculations are employed to justify experimental results from spectroscopic analyses like NMR and UV-Vis. Theoretical studies can compute NMR chemical shifts, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential to predict sites of reactivity. This approach helps to understand intramolecular interactions, such as hydrogen bonding, and their influence on the molecule's properties and reactivity. By modeling the transition state structures, DFT can elucidate the step-by-step mechanism of a reaction, explaining the observed selectivity and reactivity patterns.

Computational methods, particularly DFT, are highly effective in predicting the most likely reaction pathways among several possibilities. By calculating the activation free energies (ΔG‡) for each potential route, researchers can determine the most kinetically favorable pathway.

This predictive capability is invaluable for understanding and designing chemical reactions. For example, in cycloaddition reactions, DFT can be used to distinguish between concerted and stepwise mechanisms or to predict the competition between different reaction pathways (e.g., [8+2] vs. [4+2] cycloadditions). The calculations can reveal why certain products are formed preferentially by identifying the lowest energy transition states. This predictive power extends to catalysis, where computational models can help identify key catalyst-substrate interactions and predict how changes to a catalyst's structure might influence reaction outcomes. Such computational screening allows for the rational design of experiments and the development of more efficient synthetic routes.

Emerging Applications and Future Directions in 1,1 Thiocarbonyldiimidazole Research

Biochemical Synthesis and Analytical Chemistry Applications

TCDI's reactivity with nucleophiles like amines and alcohols makes it a valuable tool in biochemical and analytical contexts. chemicalbook.com Its ability to act as a thiocarbonyl donor under mild conditions is particularly advantageous for modifying and analyzing sensitive biological molecules.

A significant application of TCDI in analytical chemistry is the derivatization of thiol-containing biomarkers, such as homocysteine and cysteine, for quantitative analysis. Elevated levels of homocysteine are linked to various health conditions, making its accurate detection crucial. TCDI serves as a derivatizing agent in methods like capillary electrophoresis, enabling rapid and sensitive measurement of total plasma homocysteine and cysteine. chemicalbook.comnih.gov

In a typical procedure, plasma samples are first treated with a reducing agent, like dithiothreitol, to free up cysteine and homocysteine from their disulfide forms. Subsequently, TCDI in an acetonitrile (B52724) solution is added to react with the free thiol groups of the amino acids. nih.gov This reaction forms derivatives that can be easily detected and quantified. The entire analysis, from sample preparation to detection, can be completed in as little as six minutes. chemicalbook.comnih.gov This method demonstrates high accuracy and precision, providing a valuable tool for clinical and biomedical research. chemicalbook.comnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Analytes | Total plasma cysteine and homocysteine | nih.gov |

| Technique | Capillary Electrophoresis | chemicalbook.comnih.gov |

| Limit of Quantification (Homocysteine) | 2.5 μM | nih.gov |

| Accuracy | 94.7% to 105.1% | chemicalbook.comnih.gov |

| Intra-day Imprecision | <2.5% | chemicalbook.comnih.gov |

| Inter-day Imprecision | <3% | chemicalbook.comnih.gov |

| Total Analysis Time | ~6 minutes | chemicalbook.comnih.gov |

Beyond analytics, TCDI is a useful reagent in various biochemical syntheses. chemicalbook.comsigmaaldrich.com It serves as a key component in several classic deoxygenation reactions that are applied to complex biomolecules like monosaccharides. Two prominent examples are the Barton-McCombie and Corey-Winter reactions.

Barton-McCombie Deoxygenation: In this reaction, secondary alcohols are converted to imidazole-1-thiocarbonyl derivatives using TCDI. These intermediates can then be reduced to a methylene (B1212753) (CH2) group under radical conditions, effectively removing the hydroxyl group. chemicalbook.com The reactions are performed under neutral or near-neutral conditions, making them compatible with a wide array of functional groups present in complex molecules. chemicalbook.com

Corey-Winter Olefin Synthesis: This method transforms vicinal diols (1,2-diols) into alkenes. The diol is first treated with TCDI to form a cyclic thionocarbonate. chemicalbook.com This intermediate is then decomposed, typically with a phosphorus compound, to yield the corresponding alkene in a stereospecific manner. chemicalbook.com

Furthermore, TCDI is utilized in the synthesis of thioamides and thiocarbamates and can be used for peptide coupling, similar to its oxygen analog, carbonyldiimidazole (CDI). wikipedia.org

Applications in Materials Science

The unique reactivity of TCDI has led to its adoption in materials science, particularly in polymer synthesis and for the protection of metallic materials.

1,1'-Thiocarbonyldiimidazole is instrumental in synthesizing chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX) polymerization. sigmaaldrich.comscientificlabs.com These are powerful techniques for producing polymers with controlled molecular weights, low dispersity, and complex architectures. TCDI provides a facile, one-pot route to various thiocarbonylthio compounds, including trithiocarbonates, xanthates, and dithiocarbamates, which are the essential CTAs for these processes. sigmaaldrich.comnih.gov

The synthesis involves the controlled monosubstitution of TCDI with secondary thiols or alcohols. The resulting intermediate reacts efficiently with primary thiols, alcohols, or amines to generate the desired asymmetrical CTA. nih.gov This approach offers a straightforward pathway to the controlled radical polymerization of numerous vinyl monomers. nih.gov Research has also demonstrated that TCDI itself can undergo radical copolymerization with monomers such as tert-butyl acrylate (B77674) (tBA), leading to the creation of degradable vinyl polymers. acs.org

| CTA Class | Synthesis Role of TCDI | Reference |

|---|---|---|

| Trithiocarbonates | Precursor in a one-pot synthesis | nih.gov |

| Xanthates | Precursor in a one-pot synthesis | nih.gov |

| Dithiocarbamates | Precursor in a one-pot synthesis | nih.gov |

Recent studies have highlighted the effectiveness of TCDI as a corrosion inhibitor for metals like mild steel and pure iron in corrosive environments. researchgate.netresearchgate.net Its inhibitory action stems from the adsorption of TCDI molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net

Research on mild steel in 0.5 M hydrochloric acid (HCl) solution showed that TCDI's inhibition efficiency is concentration-dependent, increasing as the concentration of TCDI rises. researchgate.net Similarly, studies on pure iron in a 3.5% sodium chloride (NaCl) solution indicated that TCDI effectively reduces both uniform and pitting corrosion. researchgate.net The adsorption of TCDI on the metal surface in these studies was found to follow the Langmuir adsorption isotherm. researchgate.net The protective film formation has been substantiated by surface analysis techniques like scanning electron microscopy (SEM). researchgate.netresearchgate.net

| Metal | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|

| Mild Steel | 0.5 M HCl | Inhibition efficiency increases with TCDI concentration. | researchgate.net |

| Pure Iron | 3.5% NaCl (aerated, stagnant) | Decreased pitting and uniform corrosion with increasing inhibitor concentration (0.5 mM to 2.0 mM). | researchgate.net |

Green Chemistry and Sustainable Synthesis with this compound

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound contributes to this goal primarily by serving as a safer and more manageable alternative to highly toxic reagents like thiophosgene (B130339). chemicalbook.comwikipedia.org Thiophosgene is traditionally used for introducing a thiocarbonyl group but is volatile and acutely toxic. TCDI, being a stable, crystalline solid, allows for the same chemical transformations with significantly reduced handling risks. chemicalbook.com

Furthermore, the use of TCDI can promote more sustainable synthetic routes. For instance, the synthesis of various ferrocenyl derivatives from ferrocenylcarbinols and TCDI has been achieved through a simple grinding method at room temperature. chemicalbook.com This solvent-free approach minimizes waste and energy consumption, aligning with green chemistry principles. As research continues to focus on sustainability, the application of TCDI in developing more environmentally benign synthetic methodologies is a promising area for future exploration.

Compound Reference Table

| Compound Name |

|---|

| This compound (TCDI) |

| Acetonitrile |

| Carbonyldiimidazole (CDI) |

| Cysteine |

| Dithiocarbamates |

| Dithiothreitol |

| Ferrocene |

| Homocysteine |

| Imidazole (B134444) |

| Lithium aluminum hydride |

| N,N-dimethylacrylamide |

| Sodium chloride |

| Styrene |

| tert-Butyl acrylate (tBA) |

| Thioamides |

| Thiocarbamates |

| Thiophosgene |

| Tributyltin hydride |

| Trithiocarbonates |

| Xanthates |

Development of Environmentally Benign Protocols

A significant trend in modern chemistry is the development of synthetic methods that are less harmful to the environment. Research involving TCDI is contributing to this green chemistry initiative through the exploration of solvent-free reaction conditions and the use of more environmentally benign solvents.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. For instance, the synthesis of various ferrocenyl derivatives has been achieved through the simple grinding of ferrocenylcarbinols and TCDI at room temperature, completely avoiding the use of solvents. This method not only enhances the green credentials of the synthesis but also provides a straightforward and efficient route to these compounds.

In addition to solvent-free approaches, the replacement of conventional volatile organic compounds with greener alternatives is a key aspect of developing environmentally benign protocols. For example, in the Barton-McCombie deoxygenation, where TCDI is used to form a thiocarbonyl derivative, greener solvents like cyclopentyl methyl ether (CPME) have been explored as alternatives to traditional solvents such as tetrahydrofuran (B95107) (THF). Furthermore, modifications to classic reactions that utilize TCDI are being developed to be more environmentally friendly. A notable example is the electrochemical Corey-Winter reaction, which avoids the use of large quantities of toxic and hazardous phosphite (B83602) reagents and high temperatures, instead employing cathodic reduction in an aqueous methanol (B129727) medium.

The following table summarizes some of the environmentally benign protocols that have been developed for reactions involving TCDI.

| Reaction | Green Approach | Description | Key Advantages |

| Ferrocenyl derivative synthesis | Solvent-free reaction | Grinding of ferrocenylcarbinols and TCDI at room temperature. | Avoids solvent waste, simple procedure. |

| Corey-Winter olefin synthesis | Electrochemical reduction | Cathodic reduction of the thiocarbonate intermediate in aqueous methanol. | Avoids toxic phosphite reagents and high temperatures. |

| Barton-McCombie deoxygenation | Greener solvent | Use of cyclopentyl methyl ether (CPME) as a solvent alternative. | Reduces reliance on more hazardous solvents like THF. |

| Thioamide synthesis | Deep eutectic solvent (DES) | Reaction of aldehydes/ketones, amines, and sulfur in a choline (B1196258) chloride-urea based DES. | Biodegradable and recyclable solvent system, catalyst-free. |

Atom Economy and Waste Reduction in TCDI-Mediated Reactions

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a central tenet of green chemistry. Maximizing atom economy leads to a reduction in waste and a more sustainable synthetic process. TCDI plays a role in several well-established reactions where considerations of atom economy and waste reduction are paramount.

Similarly, the Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group, but the traditional protocol generates significant waste. The reaction involves the formation of a thiocarbonyl derivative from an alcohol using TCDI, followed by radical-mediated reduction. A major drawback of the classic Barton-McCombie reaction is the use of tributyltin hydride, which is toxic and generates tin-containing byproducts that are difficult to remove. To address this, significant research has focused on developing tin-free alternatives, thereby improving the environmental profile of the reaction and reducing hazardous waste. These alternatives include the use of silanes and other less toxic hydrogen donors.

The table below provides a comparative overview of atom economy and waste reduction considerations in key TCDI-mediated reactions.

| Reaction | Key Reagents | Major Byproducts | Strategies for Waste Reduction |

| Corey-Winter Olefin Synthesis | 1,2-diol, TCDI, Trimethyl phosphite | Imidazole, Carbon dioxide, Trimethyl thiophosphate | Development of catalytic versions, electrochemical methods. |

| Barton-McCombie Deoxygenation | Alcohol, TCDI, Tributyltin hydride, AIBN | Imidazole, Tributyltin derivatives | Use of tin-free hydrogen donors (e.g., silanes), catalytic amounts of tin reagents. |

| Thioamide Synthesis | Amine, Carboxylic acid derivative, TCDI | Imidazole, Water | Direct synthesis from amides to reduce steps, use of catalytic methods. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

Beyond its established applications, researchers are uncovering new reactivity patterns for TCDI and developing catalytic systems to enhance its performance. A significant area of exploration is the use of TCDI in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity. The application of TCDI in MCRs has led to the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Recent studies have also shed light on the catalytic activation of TCDI. For instance, mechanistic investigations into TCDI-mediated couplings have revealed the role of imidazole as a nucleophilic catalyst, leading to a more reactive cationic TCDI species. This understanding opens the door to designing more effective catalyst systems to accelerate these reactions. The development of novel catalysts, including both metal-based and organocatalytic systems, is a key area of future research to control the selectivity and expand the scope of TCDI-mediated transformations.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent another frontier for TCDI chemistry. By designing substrates with appropriate functional groups, it is envisioned that the initial reaction with TCDI could initiate a cascade sequence to rapidly assemble complex molecular architectures. Such strategies offer a powerful approach to increasing molecular complexity in a single, efficient operation.

The following table highlights some of the novel reactivity patterns and catalytic systems being explored for TCDI.

| Reaction Type | Description | Key Features | Potential Applications |

| Multicomponent Reactions | TCDI as a component in reactions involving three or more starting materials to form complex heterocycles. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Drug discovery, synthesis of functional materials. |

| Imidazole Autocatalysis | Imidazole, a byproduct of TCDI reactions, acts as a nucleophilic catalyst to accelerate the reaction. | Self-catalysis, potential for rate enhancement without external catalysts. | Optimization of reaction conditions for TCDI-mediated couplings. |

| Cascade Reactions | TCDI-initiated reaction triggers a series of subsequent intramolecular transformations. | Rapid increase in molecular complexity, formation of multiple bonds in one pot. | Total synthesis of natural products, construction of complex scaffolds. |

| Transition Metal Catalysis | Use of transition metals to activate TCDI or its derivatives for novel transformations. | Potential for unique reactivity and selectivity, access to new bond formations. | Development of new synthetic methodologies. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with enabling technologies such as flow chemistry and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of efficiency, safety, and scalability. While the application of these technologies to TCDI-mediated reactions is still an emerging area, the potential for significant advancements is clear.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers excellent control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of thioamides, a common application of TCDI, is a process that could benefit from flow chemistry, potentially allowing for faster reaction times and easier scale-up. Mechanistic studies of TCDI reactions under flow conditions will be crucial for optimizing these processes.

Automated synthesis platforms, often coupled with high-throughput screening, enable the rapid synthesis and evaluation of large libraries of compounds. This technology is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships. TCDI, with its ability to facilitate the formation of various functional groups, is a promising reagent for incorporation into automated synthesis workflows for the parallel synthesis of compound libraries containing thioamides, thiocarbamates, and other sulfur-containing motifs. High-throughput screening of reaction conditions can also be employed to quickly identify optimal parameters for TCDI-mediated transformations.

The table below outlines the potential benefits and applications of integrating TCDI with flow chemistry and automated synthesis.

| Technology | Potential Benefits for TCDI Reactions | Potential Applications |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. | Continuous production of thioamides and thiocarbamates, safer handling of reactive intermediates. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid reaction optimization, miniaturization of reactions. | Parallel synthesis of drug-like molecules, discovery of new catalysts and reaction conditions. |

| High-Throughput Screening | Rapid identification of optimal reaction conditions (catalysts, solvents, temperature), efficient screening of substrate scope. | Optimization of Corey-Winter and Barton-McCombie reactions, discovery of novel TCDI-mediated transformations. |

常见问题

Q. What are the standard synthetic applications of TCDI in organic chemistry, and what reaction mechanisms are involved?

TCDI is widely used to convert 1,2-diols into cyclic thiocarbonates via nucleophilic attack, a key step in the Corey-Winter olefin synthesis . It also facilitates the synthesis of isothiocyanates from primary amines by forming a thiocarbamate intermediate, which eliminates imidazole to yield the final product . Additionally, TCDI enables the preparation of thioesters and dithiocarbamates for RAFT/MADIX polymerization chain-transfer agents .

Methodological Note : Reactions typically proceed in anhydrous solvents (e.g., THF, DCM) under inert atmosphere to avoid hydrolysis. Progress can be monitored by TLC (disappearance of diol/amine) or FT-IR (appearance of C=S stretch at ~1200 cm⁻¹) .

Q. How should TCDI be stored and handled to ensure stability and safety?

TCDI is moisture-sensitive and decomposes in water. Store at 2–8°C in sealed containers under argon or nitrogen . Safety protocols include using gloves, goggles, and fume hoods due to its acute oral toxicity (H302), skin corrosion (H314), and respiratory irritation risks . Neutralize spills with sodium bicarbonate or inert adsorbents .

Data Contradiction Alert : While most sources report stability at 2–8°C, decomposition may occur over extended storage; verify purity via NMR or HPLC before critical experiments .

Q. What solvents and conditions are optimal for TCDI-mediated thiocarbonate formation?

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to TCDI’s high solubility (~50–100 mg/mL). Reactions require mild temperatures (0–25°C) and stoichiometric TCDI (1.0–1.2 equiv) to avoid side reactions like over-thiocarbonylation .